![molecular formula C9H15NO2 B13844488 8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
8-Hydroxy-8-azaspiro[4.5]decan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-8-azaspiro[4.5]decan-7-one is a spirocyclic compound with the molecular formula C9H15NO2 and a molecular weight of 169.221 g/mol This compound is characterized by a spiro linkage between a piperidine ring and a cyclohexanone ring, with a hydroxyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 8-Hydroxy-8-azaspiro[4.5]decan-7-one involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at a temperature range of 150-200°C for 0.5-2 hours, resulting in the formation of the desired compound . The crude product is then purified through recrystallization using ethanol, yielding white crystals with a melting point of 154-156°C .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as described above. The process is optimized for large-scale production by ensuring the availability of raw materials, maintaining reaction conditions, and employing efficient purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-8-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
8-Hydroxy-8-azaspiro[4.5]decan-7-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Hydroxy-8-azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 1-Oxa-8-azaspiro[4.5]decan-3-ol
Uniqueness
8-Hydroxy-8-azaspiro[4.5]decan-7-one is unique due to its specific spirocyclic structure and the presence of both hydroxyl and carbonyl functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
8-hydroxy-8-azaspiro[4.5]decan-9-one |
InChI |
InChI=1S/C9H15NO2/c11-8-7-9(3-1-2-4-9)5-6-10(8)12/h12H,1-7H2 |
InChI Key |
LJMUDVBHPXOVPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCN(C(=O)C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


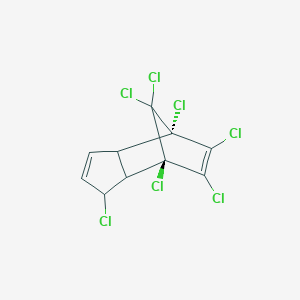
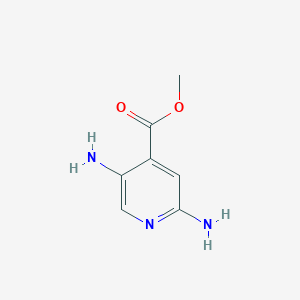
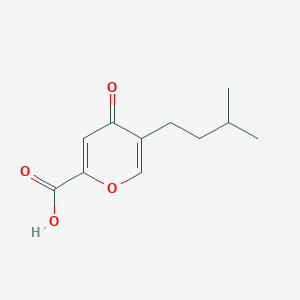
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)

![3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)
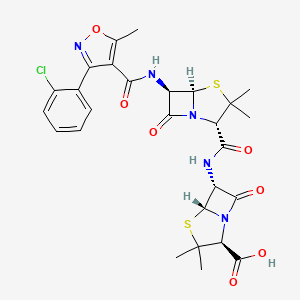
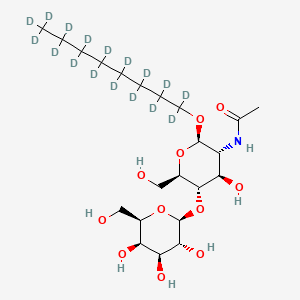
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)
